molecular formula C11H23NO B13322183 N-Hexyl-2-methyltetrahydrofuran-3-amine

N-Hexyl-2-methyltetrahydrofuran-3-amine

Cat. No.: B13322183
M. Wt: 185.31 g/mol
InChI Key: CPUNULKYJOKWKQ-UHFFFAOYSA-N
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Description

N-Hexyl-2-methyltetrahydrofuran-3-amine is a chemical compound of interest in organic and medicinal chemistry research. It features a tetrahydrofuran ring, a common motif in bioactive molecules, functionalized with a methyl group and an N-hexylamine chain. The specific physicochemical properties, applications, and mechanism of action for this compound are not currently detailed in the literature. Researchers are exploring novel furan- and amine-containing structures for a range of potential applications, including as building blocks in organic synthesis, intermediates for pharmaceutical development, or as ligands in catalysis. The structure suggests potential for bioactivity, but specific target interactions and pharmacological profiles would require further investigation. This product is intended for research purposes by qualified laboratory professionals. It is strictly for in vitro studies and is not approved for diagnostic, therapeutic, or personal use. All safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-hexyl-2-methyloxolan-3-amine

InChI

InChI=1S/C11H23NO/c1-3-4-5-6-8-12-11-7-9-13-10(11)2/h10-12H,3-9H2,1-2H3

InChI Key

CPUNULKYJOKWKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCOC1C

Origin of Product

United States

Advanced Synthetic Methodologies for N Hexyl 2 Methyltetrahydrofuran 3 Amine and Congeneric Tetrahydrofuran Amine Derivatives

Strategies for Tetrahydrofuran (B95107) Ring Construction

Radical-mediated cyclizations are a powerful tool for the synthesis of tetrahydrofuran derivatives, often proceeding through a 5-exo-trig cyclization of an alkoxy radical. rsc.org These reactions are typically initiated by generating a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor.

One common approach involves the use of tributyltin hydride (Bu₃SnH) and an initiator like 2,2'-azobisisobutyronitrile (AIBN). acs.org This system can effectively mediate the reductive radical cyclization of β-(allyloxy)alkyl aryl selenides to yield 2-substituted 4-methyltetrahydrofurans. acs.org These reactions often show a preference for the formation of the trans-2,4-disubstituted product, which can be rationalized by a chair-like transition state where the 2-substituent preferentially occupies a pseudoequatorial position. acs.org

The diastereoselectivity of these radical cyclizations can be influenced by the addition of Lewis acids. For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, the unperturbed reaction may favor the trans-isomer, but the addition of trialkylaluminums can reverse this selectivity. diva-portal.org This control over stereochemistry is a significant advantage in the synthesis of complex target molecules. diva-portal.org Radical reactions can also be employed to construct more elaborate structures, such as bis(tetrahydrofurans), from acyclic precursors with high stereocontrol. nih.gov

Recent innovations include unprecedented pathways such as the 5-exo-trig cyclization of an alkoxy radical that is itself generated from a 1,5-hydrogen shift from a hydroxyl group to a vinyl radical. rsc.orgresearchgate.net

Table 1: Examples of Radical-Mediated Tetrahydrofuran Synthesis
Radical Precursor TypeKey ReagentsTypical ProductObserved Selectivity
β-(allyloxy)alkyl aryl selenidesBu₃SnH, AIBN2-substituted 4-methyltetrahydrofuransFavors trans-2,4-disubstitution (cis/trans = 1/3–1/10) acs.org
Haloallyl ethersNi(acac)₂, Et₂ZnFunctionalized tetrahydrofuransAllows for tandem cyclization-alkylation nih.gov
γ-hydroxy vinyl compoundsNot specifiedSubstituted tetrahydrofuransVia 1,5-hydrogen shift to vinyl radical rsc.org

Transition metal catalysis offers a diverse and highly efficient platform for the synthesis of tetrahydrofurans. These methods often proceed under mild conditions, exhibit high functional group tolerance, and provide excellent control over regio- and stereoselectivity. Catalysts based on palladium, platinum, copper, and iron have been extensively developed for various types of cycloetherification reactions.

Palladium catalysts are exceptionally versatile for constructing tetrahydrofuran rings. One notable method is the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, a process that forms both a C-C and a C-O bond in a single step with high diastereoselectivity. organic-chemistry.orgacs.org These reactions are thought to proceed via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.orgnih.gov This carboetherification can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with diastereomeric ratios up to >20:1. acs.orgnih.gov

Oxidative cyclization of unsaturated alcohols, often referred to as a Wacker-type cyclization, is another important palladium-catalyzed route. nih.gov For example, treating a γ-hydroxy alkene with a catalytic amount of Pd(OAc)₂ in the presence of a stoichiometric oxidant like Cu(OAc)₂ under an oxygen atmosphere can yield 2-vinyltetrahydrofuran derivatives with excellent diastereoselectivity. nih.gov

More recently, the redox-relay Heck reaction has emerged as a strategy to synthesize 3-aryl tetrahydrofurans from cis-butene-1,4-diol. This operationally simple method generates cyclic hemiacetals that can be subsequently reduced to the desired tetrahydrofuran products. organic-chemistry.org Palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl epoxides also provides a route to chiral tetrahydrofurans with multiple contiguous stereocenters. thieme-connect.com

Table 2: Palladium-Catalyzed Tetrahydrofuran Synthesis
Reaction TypeSubstratesCatalyst SystemKey Features
Carboetherificationγ-hydroxy alkenes + aryl bromidesPd catalyst + NaOtBuForms C-C and C-O bonds; high diastereoselectivity (>20:1) organic-chemistry.orgnih.gov
Oxidative Cyclizationγ-hydroxy alkenesPd(OAc)₂ + Cu(OAc)₂ / O₂Excellent diastereoselectivity for vinyl-substituted THFs nih.gov
Redox-Relay Heckcis-butene-1,4-diolPd catalystForms 3-aryl tetrahydrofurans via hemiacetal intermediate organic-chemistry.org
[3+2] CycloadditionVinyl epoxides + β-keto enol ethersPd catalyst + chiral ligandGenerates chiral THFs with three stereocenters thieme-connect.com

Platinum-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols provides a direct and atom-economical method for synthesizing cyclic ethers. This reaction is particularly effective for the cyclization of γ- and δ-hydroxy olefins to form tetrahydrofuran and tetrahydropyran rings, respectively. nih.gov

An effective catalytic system involves a mixture of [PtCl₂(H₂C=CH₂)]₂ and a phosphine ligand like P(4-C₆H₄CF₃)₃. nih.govorganic-chemistry.org This system efficiently catalyzes the hydroalkoxylation under relatively mild conditions (e.g., 70°C). nih.govorganic-chemistry.org A key advantage of this method is its broad functional group tolerance, accommodating esters (pivaloate, acetate), amides, silyl and benzyl ethers, and even additional hydroxyl and olefinic groups. organic-chemistry.orgnih.gov The reaction also tolerates a wide range of substitution patterns on the hydroxy olefin substrate, including at the α, β, and γ positions. nih.gov This methodology has been successfully applied to the formation of fused and spirobicyclic ether systems. nih.gov Recent developments have focused on designing novel "donor-acceptor" type platinum catalysts that show high efficiency for hydroalkoxylation at mild temperatures (23–50 °C) with a broad substrate scope. nih.gov

Copper catalysis offers mild and efficient pathways for tetrahydrofuran synthesis. A novel copper-catalyzed cyclization has been developed involving the ring-opening of hydroxycyclopropanols. nih.gov In this reaction, a strained C-C bond is cleaved and a new C(sp³)–O bond is formed, yielding di- or tri-substituted tetrahydrofurans. This method features a broad substrate scope, good functional group tolerability, and scalability. nih.gov

Another approach is the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds, which affords cycloalkane-fused dihydrofurans in moderate to excellent yields under mild conditions. ccspublishing.org.cn Mechanistic studies suggest that this transformation proceeds through radical intermediates. ccspublishing.org.cn Furthermore, copper(II) chloride has been used to catalyze the α-C-H amination of tetrahydrofuran itself with indole or carbazole derivatives, demonstrating copper's utility in functionalizing the pre-formed ether ring via cross-dehydrogenative coupling (CDC). researchgate.net

Iron-catalyzed C-H activation has emerged as a cost-effective and environmentally friendly strategy for forming C-O bonds, including the synthesis of cyclic ethers. acs.org This approach enables the transformation of unreactive C(sp³)-H bonds into valuable chemical linkages. researchgate.net While much of the research has focused on intermolecular reactions, the principles can be extended to intramolecular cyclizations for ether synthesis.

For instance, iron catalysts can mediate the α-C(sp³)-H activation of existing ethers to form mixed acetals, showcasing the ability of iron to functionalize the carbon adjacent to the ether oxygen. organic-chemistry.org The development of iron-catalyzed intramolecular C(sp³)-H amination of alkyl azides provides a direct route to N-heterocycles, a strategy whose principles are relevant to the analogous C-O bond formation for O-heterocycles. rsc.org Iron catalysis for C-H activation is a rapidly advancing field, with significant potential for developing novel, sustainable routes to tetrahydrofuran derivatives. acs.orgresearchgate.net

Transition Metal-Catalyzed Cycloetherification and Related Reactions

Stereo- and Regioselective Introduction of the 2-Methyl Moiety

The stereochemistry of the substituents on the tetrahydrofuran ring is crucial for determining the biological activity and physical properties of the molecule. Therefore, the development of methodologies for the enantioselective and diastereoselective introduction of the 2-methyl group is of paramount importance.

Several strategies have been developed for the enantioselective synthesis of substituted tetrahydrofurans. Palladium-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with ketones, in the presence of a chiral phosphoramidite ligand, have been shown to produce 2,2-disubstituted 4-methylenetetrahydrofurans in high yields and enantioselectivities. nih.gov Another powerful approach involves a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which provides access to a range of biologically important 2,5-polysubstituted tetrahydrofuran derivatives with excellent enantioselectivities. chemistryviews.org Furthermore, enantioselective [4+2] cycloadditions between substituted furans and chiral dienophiles, followed by ring-opening metathesis, can lead to highly substituted tetrahydrofurans. nih.gov

Methodology Catalyst/Reagent Key Features Product Reference
Palladium-Catalyzed [3+2] CycloadditionPd Catalyst, Chiral Phosphoramidite LigandHigh enantioselectivity2,2-Disubstituted 4-Methylenetetrahydrofurans nih.gov
Sequential Henry Reaction/IodocyclizationCopper CatalystOne-pot procedure, excellent enantioselectivities2,5-Polysubstituted Tetrahydrofurans chemistryviews.org
Enantioselective [4+2] Cycloaddition/Ring-Opening MetathesisChiral Vinyl SulfoxideHighly diastereoselective cycloaddition2,2,5-Trisubstituted Tetrahydrofurans nih.gov

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Carbohydrates, which constitute a significant portion of renewable biomass, are a particularly important source of chiral building blocks. researchgate.net 2-Methyltetrahydrofuran (B130290) itself can be derived from renewable resources such as furfural (B47365) or levulinic acid, which are obtained from the dehydration of C5 and C6 sugars, respectively. nih.govnih.gov The inherent chirality of these biomass-derived precursors can be exploited to synthesize enantiomerically pure or enriched 2-methyltetrahydrofuran derivatives. For example, the synthesis of a key multi-functionalized cyclitol from D-glucose has been demonstrated, showcasing the utility of carbohydrates in complex molecule synthesis. researchgate.net

2-Methylfuran, which can be produced by the vapor-phase hydrogenation of furfural, serves as a direct precursor to 2-methyltetrahydrofuran. google.commdpi.com The hydrogenation of 2-methylfuran to 2-methyltetrahydrofuran can be achieved with high conversion and selectivity using a reduced nickel-based catalyst. google.com This process is a key step in the production of this bio-derived solvent and can be integrated into a broader biorefinery concept. google.com Furthermore, 2-methylfuran can undergo various chemical transformations, such as hydroxyalkylation/alkylation reactions, to produce more complex furanic derivatives that can subsequently be hydrogenated to the corresponding substituted tetrahydrofurans. mdpi.com

Starting Material Reaction Catalyst Product Reference
FurfuralVapor-Phase HydrogenationCopper-based catalyst2-Methylfuran google.com
2-MethylfuranHydrogenationReduced Nickel-based catalyst2-Methyltetrahydrofuran google.com
2-Methylfuran and Aldehydes/KetonesHydroxyalkylation/AlkylationAcid catalysts (e.g., H₂SO₄)Substituted Bifurans mdpi.com

Diverse Methods for 3-Amine Moiety Introduction

The introduction of the amine functionality at the C3 position of the 2-methyltetrahydrofuran ring is a crucial step in the synthesis of the target compound. Various methods can be envisioned for this transformation, often involving the functionalization of a pre-formed tetrahydrofuran ring.

One approach involves the radical addition of tetrahydrofuran to imines. researchgate.net This method, which can be promoted by an initiator like tert-butyl hydroperoxide (TBHP), allows for the formation of a C-C bond between the tetrahydrofuran ring and the imine, leading to the formation of a β-amino ether. researchgate.net While this typically results in substitution at the 2-position of the tetrahydrofuran, modifications of this strategy could potentially be adapted for functionalization at the 3-position.

A more direct route involves the reductive amination of a ketone precursor. The synthesis of a THF-derived ketone can be followed by reductive amination with the desired amine (in this case, hexylamine) in the presence of a reducing agent to yield the target N-Hexyl-2-methyltetrahydrofuran-3-amine. scispace.com This is a widely used and versatile method for the formation of C-N bonds.

Another strategy is the reduction of an amide. A 2-methyltetrahydrofuran-3-carboxylic acid derivative could be converted to the corresponding N-hexylamide, which can then be reduced to the target amine using a suitable reducing agent such as lithium aluminum hydride or by employing a two-step procedure involving activation with triflic anhydride followed by reduction with sodium borohydride. organic-chemistry.org

Finally, the introduction of the amine group can be achieved through nucleophilic substitution reactions. A suitable leaving group at the 3-position of the 2-methyltetrahydrofuran ring, such as a tosylate or a halide, can be displaced by hexylamine to afford the desired product.

Method Precursor Key Reagents Product Reference
Radical AdditionTetrahydrofuran and Iminetert-Butyl Hydroperoxide (TBHP)β-Amino Ether researchgate.net
Reductive AminationTetrahydrofuran-3-oneHexylamine, Reducing Agent (e.g., NaBH₃CN)N-Hexyl-tetrahydrofuran-3-amine scispace.com
Amide ReductionN-Hexyl-2-methyltetrahydrofuran-3-carboxamideLiAlH₄ or Tf₂O/NaBH₄This compound organic-chemistry.org
Nucleophilic Substitution2-Methyltetrahydrofuran-3-yl TosylateHexylamineThis compoundN/A

Amination Reactions from Hydroxyl or Halide Precursors

A foundational approach to synthesizing tetrahydrofuran amines involves the conversion of more readily available precursors, such as alcohols or alkyl halides. These methods leverage classical nucleophilic substitution chemistry to introduce the nitrogen-containing functionality.

One common strategy is the intramolecular SN2 reaction, where a hydroxyl group is converted into a better leaving group (e.g., a sulfonate ester like tosylate or mesylate) and is subsequently displaced by an amine nucleophile. nih.gov In an intermolecular context, 2-methyltetrahydrofuran-3-ol can be activated, for example, by conversion to a sulfonate ester, and then reacted with an amine source like ammonia or a protected amine equivalent.

Alternatively, a halide precursor, such as 3-bromo-2-methyltetrahydrofuran, can be directly subjected to amination. However, direct reaction with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being nucleophilic itself and reacting with remaining alkyl halide. libretexts.org To circumvent this, methods like the Gabriel synthesis are employed, which utilizes the phthalimide anion as an ammonia surrogate. This approach ensures mono-alkylation and provides the primary amine upon subsequent hydrolysis. libretexts.org

Table 1: Comparison of Amination Methods from Precursors

Precursor Type Activating/Reacting Agent Key Intermediate/Product Advantages Challenges
Hydroxyl TsCl, MsCl, then NH₃ Tosylated/Mesylated THF, then THF-amine Readily available starting materials. Multi-step process, potential for elimination side reactions.
Halide Ammonia (NH₃) Mixture of primary, secondary, tertiary amines Direct, one-step process. Poor selectivity, over-alkylation is a major issue. libretexts.org

Reductive Amination Protocols for Aldehyde and Ketone Intermediates

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. acsgcipr.org This process involves the reaction of a carbonyl compound, in this case, 2-methyltetrahydrofuran-3-one (B1294639), with an amine in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. acsgcipr.org

This method is particularly advantageous as it is often a one-pot reaction and avoids the use of potentially genotoxic alkylating agents. acsgcipr.org A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. organic-chemistry.org Other common reagents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

For the synthesis of the primary 2-methyltetrahydrofuran-3-amine, ammonia or a source like ammonium (B1175870) formate can be used as the nitrogen source. organic-chemistry.org The reaction is highly efficient for converting ketones to primary amines.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Substrates Key Features
Sodium Borohydride NaBH₄ Aldehydes, Ketones Common, inexpensive; can also reduce the starting carbonyl. masterorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Aldehydes, Ketones Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Aldehydes, Ketones Mild, selective, and does not require acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Hofmann Degradation and Related Rearrangement Pathways

The Hofmann rearrangement provides an alternative route to primary amines from primary amides, involving a one-carbon degradation of the amide. wikipedia.org In this pathway, a primary amide, such as 2-methyltetrahydrofuran-3-carboxamide, is treated with bromine and a strong base (e.g., sodium hydroxide).

The reaction proceeds through a series of steps:

Deprotonation of the amide by the base.

Reaction with bromine to form an N-bromoamide intermediate. wikipedia.org

A second deprotonation forms a bromoamide anion.

This anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org

The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine, 2-methyltetrahydrofuran-3-amine. wikipedia.org

While effective, the strongly basic conditions of the traditional Hofmann rearrangement can be a limitation. chem-station.com Milder, modified procedures using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed to overcome this. chem-station.com A key advantage of this rearrangement is that the stereochemistry of the migrating group is retained. chem-station.com

Nucleophilic Displacement Reactions

Nucleophilic displacement is a fundamental C-N bond-forming strategy. It involves the reaction of a carbon electrophile, such as an alkyl halide or sulfonate, with a nitrogen nucleophile. nih.govlibretexts.org To synthesize 2-methyltetrahydrofuran-3-amine, one would start with a 2-methyltetrahydrofuran ring bearing a good leaving group at the 3-position, for example, 3-chloro- or 3-tosyloxy-2-methyltetrahydrofuran.

As previously mentioned, using ammonia as the nucleophile is problematic due to over-alkylation, which yields a mixture of primary, secondary, and tertiary amines. libretexts.org The Gabriel synthesis offers a robust solution by using the potassium salt of phthalimide. The phthalimide anion acts as a nucleophile, displacing the leaving group to form an N-substituted phthalimide. libretexts.org This intermediate is then cleaved, typically via hydrolysis with a strong base or with hydrazine, to release the desired primary amine cleanly. This two-step sequence ensures that only the primary amine is formed.

N-Alkylation to Incorporate the Hexyl Chain

Once the primary amine, 2-methyltetrahydrofuran-3-amine, has been synthesized, the final step is the introduction of the hexyl group onto the nitrogen atom to yield the target compound, this compound.

Direct N-Alkylation under Controlled Conditions

Direct N-alkylation involves the reaction of the primary amine with a hexyl halide (e.g., 1-bromohexane). This is an SN2 reaction where the amine acts as the nucleophile. A significant challenge with this method is controlling the extent of alkylation. masterorganicchemistry.com The desired secondary amine product is itself nucleophilic and can react with another molecule of the hexyl halide to form an undesired tertiary amine (N,N-dihexyl-2-methyltetrahydrofuran-3-amine).

To favor mono-alkylation, reaction conditions must be carefully controlled. This often involves using a large excess of the primary amine relative to the alkylating agent, which statistically favors the reaction of the hexyl halide with the more abundant starting amine. Other strategies include slow addition of the alkylating agent and careful temperature control. However, separating the desired secondary amine from unreacted primary amine and the dialkylated byproduct can be challenging.

Reductive N-Alkylation Strategies for Primary Amine Precursors

A more controlled and generally higher-yielding method for N-alkylation is reductive N-alkylation, which is mechanistically identical to the reductive amination described earlier. acsgcipr.orgmasterorganicchemistry.com In this approach, the primary amine (2-methyltetrahydrofuran-3-amine) is reacted with a six-carbon aldehyde, hexanal.

This reaction forms an intermediate imine (a Schiff base), which is then reduced in situ to the target secondary amine. masterorganicchemistry.com This method inherently avoids the problem of over-alkylation because the imine can only form once on the primary amine. masterorganicchemistry.com The secondary amine product is generally less reactive under these conditions and does not compete in further reactions.

This one-pot procedure is highly efficient and compatible with a wide range of functional groups. The same reducing agents used for initial amination, such as sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, are effective for this transformation. organic-chemistry.org This strategy represents a robust and selective method for synthesizing this compound from its primary amine precursor.

Table 3: Mentioned Chemical Compounds

Compound Name Role/Type
This compound Target Compound
2-methyltetrahydrofuran-3-ol Precursor (Hydroxyl)
3-bromo-2-methyltetrahydrofuran Precursor (Halide)
2-methyltetrahydrofuran-3-one Precursor (Ketone)
2-methyltetrahydrofuran-3-carboxamide Precursor (Amide)
2-methyltetrahydrofuran-3-amine Intermediate (Primary Amine)
Ammonia Reagent (Nitrogen Source)
Potassium Phthalimide Reagent (Ammonia Surrogate)
Sodium Borohydride Reducing Agent
Sodium Cyanoborohydride Reducing Agent
Sodium Triacetoxyborohydride Reducing Agent
N-bromosuccinimide (NBS) Reagent (Bromine Source)
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) Reagent (Base)
1-bromohexane Reagent (Alkylating Agent)
Hexanal Reagent (Aldehyde)

Multi-Component Coupling Reactions Involving Amines

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them powerful tools in modern organic synthesis. organic-chemistry.orgnih.gov For the synthesis of highly substituted amines, including tetrahydrofuran amine derivatives, several MCRs are particularly relevant.

Mannich Reaction: The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.orgbyjus.com The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound capable of enolization. wikipedia.orgadichemistry.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. libretexts.orgwikipedia.orgadichemistry.com The final product is a β-amino-carbonyl compound, known as a Mannich base. byjus.comwikipedia.orgbuchler-gmbh.com Asymmetric variants of the Mannich reaction, often employing chiral catalysts like proline, can achieve high stereoselectivity, which is crucial for the synthesis of complex chiral molecules. wikipedia.orgbuchler-gmbh.com

Strecker Amino Acid Synthesis: As one of the oldest known MCRs, the Strecker synthesis provides a method for producing α-amino acids from aldehydes or ketones. nih.govwikipedia.orgmdpi.com The classical reaction involves an aldehyde, ammonia, and hydrogen cyanide. wikipedia.org The process begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to form an α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The versatility of the Strecker synthesis allows for the use of various aldehydes and primary or secondary amines, leading to a wide range of N-substituted and α,α-disubstituted amino acids. wikipedia.org Modern variations utilize safer cyanide sources like trimethylsilyl cyanide (TMSCN). mdpi.comcabidigitallibrary.org

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, capable of producing α-aminoacyl amide derivatives with significant structural diversity. rsc.orgorganic-chemistry.org This reaction brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The mechanism is believed to start with the condensation of the amine and the carbonyl compound to form an imine. organic-chemistry.orgwikipedia.org This is followed by a series of nucleophilic additions involving the carboxylic acid and the isocyanide, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The Ugi reaction is exceptionally valuable for creating peptide-like structures and generating large libraries of compounds for pharmaceutical screening. rsc.orgorganic-chemistry.orgwikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly form α-acyloxy amides. wikipedia.orgorganic-chemistry.orgchemistnotes.com Discovered in 1921, it is one of the first isocyanide-based MCRs. wikipedia.org The reaction mechanism is thought to involve the formation of an intermediate through the interaction of the three components, which then undergoes an intramolecular acyl transfer to give the final product. wikipedia.orgchemistnotes.com The Passerini reaction has been applied in the synthesis of various pharmaceuticals and natural products, including α-hydroxy-β-amino acids and complex peptides. wikipedia.orgacs.org

Table 1: Overview of Key Multi-Component Reactions for Amine Synthesis

Reaction Name Reactants Product Key Features
Mannich Reaction Aldehyde, Amine (1° or 2°), Enolizable Carbonyl β-Amino-carbonyl (Mannich Base) Forms a new C-C bond via aminoalkylation. libretexts.orgwikipedia.org
Strecker Synthesis Aldehyde/Ketone, Amine, Cyanide Source α-Aminonitrile (hydrolyzes to α-Amino Acid) A classic method for amino acid synthesis. wikipedia.orgmasterorganicchemistry.com
Ugi Reaction Aldehyde/Ketone, Amine (1°), Carboxylic Acid, Isocyanide α-Aminoacyl Amide Highly convergent, creates peptide-like structures. organic-chemistry.orgwikipedia.org
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Amide Three-component reaction forming an ester and amide bond. wikipedia.orgorganic-chemistry.org

Convergent and Linear Total Synthesis Strategies

A plausible linear synthesis for this compound could begin with a commercially available furan (B31954) derivative. The synthesis might proceed as follows:

Friedel-Crafts Acylation: Starting with 2-methylfuran, acylation at the 3-position could introduce a carbonyl group.

Reduction/Hydrogenation: The furan ring is then catalytically hydrogenated to the tetrahydrofuran ring. This step often reduces the ketone as well, which may or may not be desired depending on the subsequent steps.

Reductive Amination: The resulting ketone (or a re-oxidized version) undergoes reductive amination with hexylamine. This step directly forms the C-N bond and introduces the hexyl group, yielding the target molecule. Each step builds upon the last, characterizing the linear approach.

A potential convergent synthesis for this compound would involve preparing two key intermediates independently:

Fragment A: 2-methyltetrahydrofuran-3-one. This fragment could be synthesized from a suitable precursor, such as through the cyclization of a 1,4-diol or the oxidation of 2-methyltetrahydrofuran-3-ol.

Fragment B: Hexylamine. This is a commercially available primary amine.

Table 2: Comparison of Linear and Convergent Synthesis Strategies

Feature Linear Synthesis Convergent Synthesis
Strategy Step-by-step, sequential reactions in a single pathway. Independent synthesis of key fragments followed by late-stage coupling.
Overall Yield Tends to be low; multiplicative effect of individual step yields. Generally higher due to shorter individual synthetic sequences.
Efficiency Can be inefficient for complex molecules due to low overall yield. More efficient, especially for complex targets.
Example Route 2-Methylfuran → Acylation → Hydrogenation → Reductive Amination (Fragment A Synthesis) + (Fragment B) → Coupling

Elucidation of Stereochemistry in N Hexyl 2 Methyltetrahydrofuran 3 Amine

Diastereoselectivity and Enantioselectivity Control in Synthetic Pathways

The synthesis of substituted tetrahydrofurans like N-Hexyl-2-methyltetrahydrofuran-3-amine often relies on cyclization reactions where the stereochemical outcome is carefully controlled. nih.govdatapdf.com The relative configuration of the substituents on the tetrahydrofuran (B95107) ring (diastereoselectivity) is typically established during the ring-forming step.

One powerful method involves the palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes. nih.govnih.gov In this approach, the geometry of the starting alkene precursor can dictate the stereochemistry of the final product. For instance, reactions starting with E-alkenes often lead to different diastereomers than those starting with Z-alkenes. nih.gov These reactions can form both a C-O and a C-C bond in a single step, generating trans-2,5- or trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity, sometimes exceeding a 20:1 ratio. nih.govnih.gov The choice of ligands on the palladium catalyst and the nature of the substituents on the alkene also play a crucial role in directing the stereochemical outcome. nih.gov

Another effective strategy is the intramolecular SN' O-cyclization of alkoxides derived from allylic bromides. datapdf.com This method offers a pathway to stereoselectively construct vinyl tetrahydrofurans, which can be further functionalized. The reaction proceeds via a nucleophilic displacement with an allylic rearrangement, allowing for the formation of multiple chiral centers with a high degree of stereocontrol. datapdf.com By carefully selecting the reagents and reaction conditions, specific diastereomers of multi-substituted tetrahydrofurans can be synthesized. datapdf.com

The control of enantioselectivity, or the preferential formation of one enantiomer over the other, often involves the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. tcichemicals.com Asymmetric synthesis strategies aim to introduce an asymmetric center into a molecule, guiding the reaction toward a single enantiomer. tcichemicals.com

Table 1: Synthetic Strategies for Stereocontrolled Tetrahydrofuran Synthesis

Synthetic Method Key Features Stereochemical Control Typical Diastereomeric Ratio
Palladium-Catalyzed Cyclization Cyclization of γ-hydroxy alkenes. nih.govnih.gov Controlled by alkene geometry (E/Z) and catalyst system. nih.gov Up to >20:1 for trans products. nih.gov

| Intramolecular SN' O-Cyclization | Cyclization of alkoxides from allylic bromides. datapdf.com | High stereocontrol in the formation of multiple chiral centers. datapdf.com | Can achieve complete stereochemical control. datapdf.com |

Chiral Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), a chiral resolution process is required to separate them. tcichemicals.com This is a crucial step as different enantiomers of a compound can have vastly different biological effects.

The most common method for resolving chiral amines is through the formation of diastereomeric salts. tcichemicals.com This indirect method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid).

Absolute and Relative Configuration Assignment Methodologies

Once a single stereoisomer is isolated, its precise three-dimensional structure must be determined. This involves assigning the relative configuration (the orientation of substituents relative to each other, e.g., cis/trans) and the absolute configuration (the exact spatial arrangement at each chiral center, e.g., R/S).

Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. escholarship.org The technique requires a well-ordered single crystal of the compound or a suitable crystalline derivative. Since amines can sometimes be difficult to crystallize, they are often converted into salts (e.g., hydrochlorides) or amides, which tend to form higher quality crystals.

In this method, a beam of X-rays is directed at the crystal. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density in the crystal can be generated. This map reveals the precise location of each atom in the molecule, providing an unambiguous determination of its complete stereostructure. researchgate.net The data can definitively establish bond lengths, bond angles, and the absolute configuration at each stereocenter. researchgate.net

In cases where suitable crystals cannot be obtained, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed. To determine the absolute configuration of a chiral primary amine like this compound, a common approach is to derivatize it with a chiral derivatizing agent (CDA). frontiersin.org

One advanced technique involves reacting the amine with both enantiomers of a CDA, such as α-fluorinated phenylacetic acid (FPA), to form a pair of diastereomeric amides. frontiersin.org These diastereomers are distinct compounds and will exhibit different chemical shifts in their NMR spectra. By analyzing the 19F NMR spectrum, the chemical shift difference (Δδ) between the two diastereomers can be measured.

This experimental Δδ value is then compared to theoretical values calculated using computational methods like Density Functional Theory (DFT). frontiersin.org Separate calculations are performed for the diastereomers formed from the (R)-amine and the (S)-amine. The absolute configuration of the original amine is assigned by matching the sign (positive or negative) of the experimentally measured Δδ to the sign of the calculated Δδ. frontiersin.org This method provides a powerful and reliable alternative to X-ray crystallography for assigning absolute configurations. frontiersin.org

Table 2: Methods for Stereochemical Configuration Assignment

Method Principle Outcome Requirements
X-ray Diffraction Diffraction of X-rays by a single crystal. researchgate.netresearchgate.net Unambiguous determination of both relative and absolute configuration. High-quality single crystal of the compound or a derivative. escholarship.org

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with different NMR spectral properties. frontiersin.org | Assignment of absolute configuration by comparing experimental and calculated spectral data. frontiersin.org | Racemic amine sample and chiral derivatizing agents. |

Chemical Reactivity and Transformations of N Hexyl 2 Methyltetrahydrofuran 3 Amine Derivatives

Reactivity Profiles of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic and basic center, which is the site of numerous chemical transformations. libretexts.org

The secondary amine of N-Hexyl-2-methyltetrahydrofuran-3-amine is readily susceptible to reactions with acylating, sulfonylating, and carbamoylating agents to form corresponding amides, sulfonamides, and ureas. These reactions are fundamental in organic synthesis for installing protecting groups or for building more complex molecular architectures. bath.ac.uk

Acylation: This is one of the most common reactions for amines, involving the formation of an amide bond. bath.ac.ukresearchgate.net It can be achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. For instance, the reaction with acetyl chloride would yield N-acetyl-N-hexyl-2-methyltetrahydrofuran-3-amine. The reaction mechanism typically involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Sulfonamidation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form stable sulfonamides. This transformation is significant in medicinal chemistry and for the creation of specific functional groups.

Carbamoylation: The reaction with isocyanates or carbamoyl (B1232498) chlorides results in the formation of substituted ureas. Alternatively, carbamates can be synthesized through reactions involving chloroformates or by utilizing transcarbamoylation methods. organic-chemistry.org Carbamoylimidazolium salts have been shown to be effective N,N-disubstituted carbamoylating reagents that react with amines in high yields. organic-chemistry.org

Table 1: Common Reagents for Amine Functionalization
Reaction TypeReagent ClassSpecific ExampleProduct Type
AcylationAcid ChlorideAcetyl Chloride (CH₃COCl)Amide
AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide
SulfonamidationSulfonyl ChlorideToluenesulfonyl Chloride (TsCl)Sulfonamide
CarbamoylationIsocyanateHexyl Isocyanate (C₆H₁₃NCO)Urea
CarbamoylationCarbamoyl ChlorideDimethylcarbamoyl Chloride ((CH₃)₂NCOCl)Urea

The amine functionality serves as a versatile handle for derivatization, enabling the molecule to be conjugated to other chemical entities or to be elaborated into more complex structures. The synthesis of derivatives from 3-aminofurans, a related class of compounds, highlights the utility of the amine group in building diverse molecular frameworks. researchgate.net

For conjugation purposes, the amine can be reacted with molecules containing a compatible functional group, such as an activated ester or an isothiocyanate, to form stable covalent linkages. This is a common strategy in bioconjugation chemistry for attaching labels, probes, or other macromolecules.

For synthetic elaboration, the amine can be a key functional group in multi-step syntheses. It can direct further reactions or be transformed into other functionalities. For example, N-dealkylation, the removal of an N-alkyl group, is a significant transformation that can provide routes to primary or other secondary amines, which may be valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. nih.gov While challenging, methods for cleaving C-N bonds, such as palladium-catalyzed processes, have been developed. nih.gov

Like most simple alkyl amines, the nitrogen atom in this compound possesses a lone pair of electrons, rendering it a Brønsted-Lowry and Lewis base. libretexts.org The basicity is comparable to other dialkylamines, with an expected pKa in the range of 9.5 to 11.0. libretexts.org This basicity allows it to react with acids to form the corresponding ammonium (B1175870) salts.

In non-aqueous solvents, particularly those with low dielectric constants like chloroform, the resulting ammonium cation and the acid's conjugate base anion will exist predominantly as ion pairs or larger aggregates rather than free, dissociated ions. nih.gov The formation and nature of these ion pairs are influenced by solvent polarity, temperature, and concentration. nih.gov Studies on ionic liquids with similar structures, such as 1-hexyl-3-methylimidazolium (B1224943) salts in chloroform, have shown that ion pairing progresses to the formation of aggregates as concentration increases. nih.gov This behavior is crucial in understanding the solubility, reactivity, and transport properties of the amine salt in organic media.

Transformations Involving the Tetrahydrofuran (B95107) Ring System

The 2-methyltetrahydrofuran (B130290) ring is generally stable but can undergo transformations under specific conditions, most notably ring-opening reactions. The presence of the methyl group and the amine substituent influences the regioselectivity of these reactions.

The cleavage of the ether C-O bonds in the tetrahydrofuran ring typically requires the use of strong acids or specific reagents. The ring strain in five-membered rings like tetrahydrofuran is not as high as in smaller rings, making ring-opening a challenging transformation. researchgate.net

Mechanistic studies on tetrahydrofuran (THF) and its derivatives have identified several pathways for ring-opening:

Lewis Acid Catalysis: Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or titanium tetrachloride (TiCl₄) can coordinate to the ether oxygen, activating the C-O bond and facilitating nucleophilic attack by a halide or another nucleophile. researchgate.netresearchgate.net For 2-methyltetrahydrofuran, this cleavage can proceed via an SN2-type mechanism. The regioselectivity of the attack is influenced by the steric hindrance of the methyl group. Attack at the less hindered C5 position leads to the formation of a primary halide, while attack at the C2 position yields a secondary halide. researchgate.net

Frustrated Lewis Pairs (FLPs): Intramolecular FLPs have been shown theoretically and experimentally to activate and open the THF ring. nih.gov The mechanism involves initial activation of the ether oxygen by the Lewis acidic center, followed by an attack from the Lewis basic center. nih.gov

Boron Reagents: Various B-bromoborane reagents have been studied for the regiocontrolled halogenative cleavage of 2-methyltetrahydrofuran. researchgate.net The reaction predominantly follows an SN2 pathway, favoring the formation of the primary bromide due to attack at the less sterically hindered carbon. researchgate.net

Table 2: Regioselectivity in Ring-Opening of 2-Methyltetrahydrofuran with Boron Reagents researchgate.net
ReagentReaction ConditionsProduct Ratio (Primary Bromide : Secondary Bromide)
BBr₃CH₂Cl₂, 0°C, 2h1.8 : 1
BHBr₂·SMe₂CH₂Cl₂, 0°C, 24h3.5 : 1
(MeO)₂BBrCH₂Cl₂, -25°C, 72h12.3 : 1
MeOBBr₂CH₂Cl₂, 0°C, 2h3.7 : 1

The selective functionalization of the saturated C-H bonds of the tetrahydrofuran ring, without inducing ring-opening, is a significant synthetic challenge. Unlike aromatic or unsaturated systems, the tetrahydrofuran ring lacks inherent sites of reactivity. The presence of the methyl group at the 2-position provides some differentiation between the ring carbons.

Research on 2-methyltetrahydrofuran (2-MeTHF) has shown its stability against certain strong bases like n-butyllithium compared to THF. d-nb.info While THF undergoes rapid deprotonation at the C2 position, the methyl group in 2-MeTHF significantly slows this process, highlighting the effect of substitution on ring reactivity. d-nb.info

Strategies for functionalization would likely rely on advanced methods such as:

Directed C-H Activation: Where the existing amine or a derivative thereof could direct a metal catalyst to activate a specific C-H bond on the ring.

Radical Reactions: Free-radical halogenation could introduce a functional group onto the ring, though this often suffers from a lack of selectivity.

Synthesis from Pre-functionalized Precursors: A more common approach is to construct the substituted tetrahydrofuran ring from acyclic precursors that already contain the desired functionalities. Enantioselective syntheses of substituted 2-methyl-tetrahydrofuran derivatives have been achieved through methods like Sharpless asymmetric dihydroxylation followed by cyclization. nih.gov

Regioselective and Chemoselective Control in Derivative Synthesis

The synthesis of specific derivatives of this compound requires precise control over reaction selectivity. Chemoselectivity—the ability to react with one functional group in the presence of others—and regioselectivity—the ability to control the position of a chemical change in a molecule with multiple reactive sites—are paramount. The core structure of this compound presents several potential sites for reaction: the secondary amine, the ether oxygen, and the various C-H bonds on both the tetrahydrofuran (THF) ring and the N-hexyl chain. Strategic control allows for the targeted synthesis of derivatives with desired functionalities.

Chemoselective Functionalization of the Amine Group

The secondary amine is generally the most nucleophilic and reactive site in the molecule, making it the primary target for a wide range of transformations.

N-Alkylation and N-Arylation: Selective mono-alkylation of the secondary amine can be achieved using various alkylating agents. organic-chemistry.org Traditional methods often lead to overalkylation, but modern catalytic systems offer high chemoselectivity. organic-chemistry.org For instance, borrowing from general amine synthesis, iridium or ruthenium-based catalysts can facilitate the N-alkylation of amines with alcohols, providing a green and efficient route that avoids harsh alkyl halides. organic-chemistry.org The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions, such as ether cleavage. Cesium hydroxide (B78521) has also been shown to promote selective mono-N-alkylation of primary amines, a principle that can be extended to secondary amines to prevent the formation of quaternary ammonium salts. organic-chemistry.org

N-Acylation and N-Sulfonylation: The amine can be readily converted to amides and sulfonamides by reaction with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions are typically highly chemoselective for the nitrogen atom due to its high nucleophilicity compared to the ether oxygen. These transformations are often quantitative and proceed under mild conditions, frequently using a mild base to scavenge the acid byproduct.

Regioselective Functionalization of the Tetrahydrofuran Ring

Achieving regioselectivity on the THF ring is more challenging due to the lower reactivity of its C-H bonds compared to the amine. However, several strategies can be employed.

Directing Group Effects: The existing substituents—the methyl group at C2 and the N-hexylamine group at C3—exert significant electronic and steric influence on the reactivity of the ring. The amine group, particularly after conversion to an amide or another directing group, can facilitate regioselective C-H functionalization at adjacent positions. mdpi.com For instance, metal-catalyzed C-H activation reactions often rely on a coordinating group to direct the catalyst to a specific C-H bond, suggesting that functionalization at the C2 or C4 position could be selectively achieved. mdpi.com The steric bulk of the N-hexyl group and the C2-methyl group would likely influence the accessibility of different ring positions to incoming reagents. nih.gov

Synthesis from Functionalized Precursors: A common and highly effective strategy for achieving regiocontrol is to build the desired functionality into the precursors before the formation of the THF ring. Many stereoselective methods for constructing substituted tetrahydrofurans rely on the cyclization of precisely functionalized acyclic precursors. nih.gov For example, an intramolecular SN2 reaction between a hydroxyl group and a leaving group on a carbon chain is a classic method for forming the THF ring with defined stereochemistry and substitution patterns. nih.gov By starting with a precursor that already contains the desired functionality at a specific position, the challenge of selective functionalization on the pre-formed heterocycle is circumvented.

Control in Reductive Amination Pathways

One of the most efficient routes to THF-derived amines involves the reductive amination of furan- or THF-derived ketones. scispace.com This process is a prime example of where both chemo- and regioselectivity are critical.

In a typical synthesis starting from a furan-based precursor, multiple transformations occur in one pot: hydrogenation of the furan (B31954) ring to a THF ring, condensation of a ketone with an amine to form an imine, and subsequent reduction of the imine to the target amine. scispace.com

Chemoselectivity: The catalyst must be chosen to selectively reduce the furan ring and the C=N bond of the imine intermediate without causing hydrogenolysis (cleavage) of the C-O ether bonds in the ring. Palladium on alumina (B75360) (Pd/Al₂O₃) has been shown to be a highly active and chemoselective catalyst for this transformation, yielding THF-amines without significant formation of byproducts from ring-opening. scispace.com

Regioselectivity: When starting from unsymmetrical furan precursors, the position of the resulting amine on the THF ring is dictated by the position of the carbonyl group in the ketone precursor. This provides inherent regiocontrol over the placement of the amine functionality.

The table below illustrates the influence of catalysts and conditions on the chemoselective synthesis of THF-amines from furanic precursors, a strategy applicable to the synthesis of this compound.

Table 1. Catalyst Performance in the Chemoselective Reductive Amination to Tetrahydrofuran (THF) Amines.

The following table outlines various synthetic methods and the type of selectivity they control in the context of synthesizing derivatives of substituted tetrahydrofurans.

Table 2. Overview of Synthetic Strategies for Selective Functionalization.

Conformational Analysis and Advanced Computational Studies of N Hexyl 2 Methyltetrahydrofuran 3 Amine

Computational Methodologies for Conformational Space Exploration (e.g., Ab Initio, Density Functional Theory (DFT))

The computational investigation of N-Hexyl-2-methyltetrahydrofuran-3-amine relies on robust theoretical methodologies to navigate its complex potential energy surface. The primary goal is to identify stable conformers and the energy barriers separating them. Two foundational quantum chemical methods, Ab Initio and Density Functional Theory (DFT), are central to this exploration. nih.govnih.gov

Ab initio methods, derived "from the beginning," use first principles of quantum mechanics without experimental data, except for fundamental constants. nih.govstackexchange.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with computational cost increasing significantly with the level of theory and the size of the basis set. researchgate.net For a molecule of this size, high-level CC calculations like CCSD(T) are often reserved for refining the energies of a few critical conformers identified by more cost-effective methods. nih.gov

Density Functional Theory (DFT) has become the workhorse for conformational analysis of medium-to-large organic molecules due to its favorable balance of accuracy and computational cost. nih.govstackexchange.com DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. stackexchange.com The accuracy of DFT is contingent on the choice of the exchange-correlation functional. nih.govstackexchange.com Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with various gradient-corrected exchange and correlation functionals, are widely used. bohrium.comresearchgate.net The inclusion of dispersion corrections (e.g., Grimme's D3 scheme) is crucial for accurately describing the non-covalent interactions that govern the conformational preferences of the flexible hexyl chain. nih.govbohrium.com

The exploration process typically begins with a molecular mechanics (MM) based conformational search to generate a large number of initial geometries. These geometries are then optimized using a DFT method, commonly with a modest basis set (e.g., 6-31G(d)). Subsequent frequency calculations verify that the optimized structures are true minima on the potential energy surface and provide thermodynamic data like Gibbs free energies. bohrium.com To achieve higher accuracy, the energies of the lowest-energy conformers are often re-calculated using a larger basis set (e.g., aug-cc-pVTZ) and a more sophisticated functional or even an ab initio method. researchgate.net

Methodology Principle Common Application for this compound Strengths & Weaknesses
Ab Initio (MP2, CCSD(T)) Solves the Schrödinger equation without empirical parameters, based on the wavefunction. stackexchange.comHigh-accuracy single-point energy calculations for key conformers.Strengths: High accuracy, systematic improvability. Weaknesses: Computationally very expensive, limited to smaller systems or specific conformers.
Density Functional Theory (DFT) Calculates energy based on the molecule's electron density using approximate functionals. nih.govstackexchange.comGeometry optimization, frequency analysis, and relative energy calculations for a wide range of conformers. bohrium.comStrengths: Good accuracy for a moderate computational cost, suitable for larger molecules. Weaknesses: Accuracy depends on the chosen functional; standard functionals may poorly describe dispersion forces without correction.
Molecular Mechanics (MM) Uses classical physics principles and a parameterized force field to calculate energy.Initial broad conformational search to generate starting structures for quantum mechanical optimization.Strengths: Extremely fast, can handle very large systems and long timescales. Weaknesses: Accuracy is limited by the quality of the force field; does not describe electronic effects.

Analysis of Tetrahydrofuran (B95107) Ring Pucker and Flexibility

The tetrahydrofuran (THF) ring is not planar and exhibits significant flexibility, a phenomenon known as pseudorotation. d-nb.info Its conformation is described by puckering, which involves out-of-plane displacements of the ring atoms to alleviate torsional strain. The two most prominent conformations in the pseudorotation itinerary are the envelope (E) and twist (T) forms. d-nb.infoyorku.ca

In an envelope conformation, four of the ring atoms are coplanar, with the fifth atom puckered out of this plane. d-nb.info In a twist conformation, three adjacent atoms are coplanar, while the other two are displaced on opposite sides of the plane. d-nb.info For this compound, the specific puckering of the THF ring will be heavily influenced by the steric and electronic demands of the methyl and N-hexylamine substituents.

Computational studies on substituted THF derivatives show that the relative stability of E and T conformers is dictated by the substituent's preference for pseudo-axial or pseudo-equatorial positions to minimize gauche interactions and other non-bonded strains. nih.gov For instance, in tetrahydrofurfuryl alcohol, the orientation of the substituent influences whether an E or T ring geometry is favored. yorku.ca Similarly, the relative stereochemistry of the C2-methyl and C3-amine groups in the target molecule will create a strong bias for specific puckered forms. Density Functional Theory (DFT) calculations are essential to determine the precise puckering coordinates (amplitude and phase angle) and the relative energies of the different ring conformers. The energy barriers for interconversion between these forms are typically low, suggesting that the ring remains flexible at room temperature. yorku.ca

Conformation Type Description Key Geometric Feature Influence of Substituents
Envelope (E) Four ring atoms are coplanar; the fifth is out of the plane. d-nb.infoA single atom is significantly displaced from the plane of the other four.Favored when a bulky substituent can occupy a pseudo-equatorial position on the "flap" to reduce steric strain.
Twist (T) Three adjacent ring atoms are coplanar; the other two are on opposite sides of the plane. d-nb.infoCharacterized by a C2 axis of symmetry in an unsubstituted ring.Can better accommodate multiple substituents by placing them in staggered arrangements, minimizing torsional strain. nih.gov

Conformational Preferences and Rotational Isomerism of the N-Hexyl Substituent

The N-hexyl substituent introduces a significant degree of conformational complexity due to the rotation around its multiple single bonds (C-N and C-C). This rotation gives rise to a landscape of different rotational isomers, or rotamers. The relative stability of these rotamers is governed by a balance of steric hindrance and weak intramolecular interactions.

Computational analysis is critical for mapping the potential energy surface associated with the rotation of the hexyl chain. Key dihedral angles to consider include the C3-N-C1'-C2' angle (defining the orientation of the hexyl chain relative to the THF ring) and the successive C-C-C-C angles along the alkyl chain. The lowest energy conformations for simple n-alkanes are typically the all-anti (or all-trans) arrangements, which minimize steric repulsion. nih.gov However, in this compound, interactions between the hexyl chain and the THF ring can stabilize certain gauche conformers.

For example, a gauche bend in the initial part of the chain might allow for a stabilizing intramolecular hydrogen bond between the amine proton (N-H) and the THF ring's oxygen atom. DFT calculations can quantify the energy differences between various rotamers. Variable temperature NMR spectroscopy could, in principle, provide experimental evidence for the existence of multiple rotamers if the energy barriers to interconversion are high enough to allow for their observation on the NMR timescale. acs.org

Dihedral Angle Conformer Relative Energy Description
~180°Anti (trans) LowestSubstituents are positioned on opposite sides of the bond, minimizing steric strain. Favored for extended alkyl chains.
~±60°Gauche HigherSubstituents are positioned at a 60° angle. Introduces steric strain (gauche interaction) but may be stabilized by other interactions like hydrogen bonding.
Eclipsed (syn) HighestSubstituents are directly aligned. Represents a rotational barrier (transition state), not a stable conformer.

Intermolecular Interactions and Solvation Effects (e.g., Hydrogen Bonding, Solvent Polarity)

The chemical behavior of this compound is profoundly influenced by its interactions with neighboring molecules and the surrounding solvent. The primary amine group is a key functional center, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). acs.org This allows for the formation of strong N-H···N hydrogen-bonded networks in the condensed phase. nih.govacs.org The oxygen atom of the THF ring provides an additional hydrogen bond acceptor site.

The long hexyl chain contributes significantly through weaker but cumulative van der Waals (dispersive) interactions. nih.gov These interactions are crucial for the molecule's packing in a solid state and influence its physical properties.

When dissolved, the molecule's conformation and reactivity are modulated by solvation effects. nih.gov In polar protic solvents like water or alcohols, the solvent molecules can form strong hydrogen bonds with the amine group and the THF oxygen. scribd.comresearchgate.net This solvation stabilizes the molecule, particularly its more polar conformers. askfilo.com The reorganization of solvent molecules can provide a mechanism for conformational changes that might be less favorable in the gas phase. nih.gov In non-polar solvents, dispersive forces with the hexyl chain will be more dominant, potentially favoring more extended, less polar conformations. scribd.com Computational models, particularly those using a polarizable continuum model (PCM) or explicit solvent molecules, are used to simulate these effects and predict how solvent polarity alters conformational equilibria and reaction barriers. researchgate.netacs.org

Interaction Type Participating Groups Description Effect of Solvent Polarity
Hydrogen Bonding Amine (N-H), THF Oxygen (O), Nitrogen lone pair (N:)Strong, directional electrostatic attraction. N-H acts as a donor; O and N act as acceptors. acs.orgStronger and more influential in polar protic solvents, which can compete for hydrogen bonding sites.
Dipole-Dipole THF ether linkage, C-N bondElectrostatic interaction between permanent dipoles of the polar functional groups.More significant in polar aprotic solvents; screened by high-dielectric-constant solvents.
Van der Waals (Dispersion) N-Hexyl chain, Methyl group, THF backboneWeak, non-directional attractions arising from temporary fluctuations in electron density. nih.govDominant interaction in non-polar solvents and between the non-polar parts of the molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

For reactions involving the amine group, such as nucleophilic addition to a carbonyl compound, DFT calculations can model the entire reaction pathway. acs.orgresearchgate.net This involves locating the transition state structure, which is a first-order saddle point on the PES. Frequency calculations are used to confirm the TS, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. bohrium.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov

Studies on related amine-catalyzed reactions show that computational analysis can reveal subtle mechanistic details, such as the role of intramolecular hydrogen bonding in stabilizing a transition state or the preference for specific stereochemical outcomes. acs.orgnih.gov Similarly, reactions involving the THF ring, such as acid-catalyzed ring-opening, can be investigated. bohrium.comnih.gov Theoretical models can predict whether the reaction proceeds through a concerted or stepwise mechanism and how the substituents on the ring influence the activation barrier. bohrium.com These computational insights are invaluable for understanding reactivity and guiding the design of new synthetic routes. rsc.org

Computational Step Purpose Information Obtained
Reactant/Product Optimization Find the lowest energy structures of starting materials and final products.Geometries, electronic structures, and relative energies (enthalpy of reaction).
Transition State (TS) Search Locate the highest energy point along the lowest energy reaction path (the saddle point).Geometry of the activated complex, identification of bonds being formed/broken.
Frequency Analysis Characterize stationary points and calculate zero-point vibrational energies (ZPVE).Confirmation of minima (0 imaginary frequencies) and TS (1 imaginary frequency). Provides thermodynamic corrections.
Intrinsic Reaction Coordinate (IRC) Calculation Follow the path downhill from the TS to connect it to the correct reactants and products.Confirmation that the located TS connects the desired minima on the potential energy surface.
Solvation Modeling (e.g., PCM) Account for the effect of the solvent on the energies of all species. acs.orgMore realistic activation and reaction energies that can be compared with experimental data in solution.

Spectroscopic Characterization and Rigorous Structural Elucidation of N Hexyl 2 Methyltetrahydrofuran 3 Amine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For N-Hexyl-2-methyltetrahydrofuran-3-amine (C₁₁H₂₃NO), HRMS would provide the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). This high degree of accuracy is essential for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. Due to the presence of the basic secondary amine group, the compound is readily protonated in the positive ion mode.

In a typical analysis, the compound would be dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the ESI source. The resulting mass spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₁H₂₃NO, the exact mass of the neutral molecule is 185.1780 g/mol . Therefore, high-resolution mass spectrometry (HRMS) would detect the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 186.1858. The observation of this ion with high accuracy confirms the elemental composition of the molecule.

Table 1: Predicted ESI-MS Data for this compound

Ion Species Formula Calculated m/z (Monoisotopic)
[M+H]⁺ [C₁₁H₂₄NO]⁺ 186.1858

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 186.2) and analyzing the resulting product ions. The fragmentation pathways are governed by the underlying chemical structure, particularly the locations of the amine and ether functional groups.

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent (alpha) to the protonated nitrogen atom is a dominant fragmentation route for amines. This could involve the cleavage of the N-hexyl bond or the C2-C3 and C3-C4 bonds within the tetrahydrofuran (B95107) ring.

Loss of Neutral Molecules: The loss of small, stable neutral molecules is common. For instance, the loss of hexene (C₆H₁₂) from the hexyl group is a plausible pathway.

A theoretical fragmentation pattern allows for the structural assignment of the major product ions, confirming the connectivity of the alkyl chain and the substituted ring system.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 186.2)

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragment Structure/Description
186.2 102.1 C₆H₁₂ (Hexene) Protonated 2-methyltetrahydrofuran-3-amine
186.2 86.1 C₆H₁₃N (Hexylamine) 2-Methyltetrahydrofuran (B130290) fragment ion
102.1 84.1 H₂O (Water) Dehydrated 2-methyltetrahydrofuran-3-amine fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would display key absorption bands confirming its structure. The presence of a secondary amine is indicated by a single, moderate N-H stretching vibration. The aliphatic C-H stretches from the hexyl group and the tetrahydrofuran ring would produce strong signals. Furthermore, the C-O-C stretch of the ether and the C-N stretch of the amine provide crucial fingerprint information.

Raman spectroscopy would complement this data, often showing strong signals for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3350 - 3300 3350 - 3300 Weak-Medium
C-H Stretch Alkane (CH₂, CH₃) 2960 - 2850 2960 - 2850 Strong
N-H Bend Secondary Amine 1650 - 1550 Weak Medium
C-N Stretch Aliphatic Amine 1250 - 1180 1250 - 1180 Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a high-quality single crystal of this compound, or more likely a salt derivative (e.g., hydrochloride salt) to enhance crystallinity, must be grown. researchgate.netmdpi.comrsc.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a detailed electron density map, from which the atomic positions are determined. nih.gov

Since this compound has two chiral centers (at C2 and C3), X-ray crystallography can determine the relative and absolute stereochemistry (e.g., (2R, 3R), (2S, 3S), (2R, 3S), or (2S, 3R)), providing definitive proof of the synthesized stereoisomer.

Table 4: Representative Crystallographic Data for a Hypothetical this compound HCl Salt

Parameter Value
Empirical Formula C₁₁H₂₄ClNO
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.15 Å, b = 8.53 Å, c = 15.22 Å, β = 95.1°
Volume 1309 ų
Z (Molecules/Unit Cell) 4

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration Confirmation

As a chiral molecule, this compound will interact differently with left- and right-circularly polarized light. Chiroptical techniques measure this differential interaction and are essential for confirming the absolute configuration in solution and assessing enantiomeric purity. wikipedia.org

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgresearchgate.net An ORD spectrum of a single enantiomer would display a characteristic curve, known as a Cotton effect, in the region of the molecule's electronic absorptions (typically in the UV range for the amine and ether chromophores).

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores within the chiral environment.

By comparing the experimentally obtained ECD/ORD spectra with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., (2R, 3S)), the absolute configuration of the synthesized compound can be confidently assigned. The sign and magnitude of the Cotton effect are highly sensitive to the spatial arrangement of the atoms around the chromophores.

Table 5: Hypothetical Chiroptical Data for a Single Enantiomer

Technique Wavelength (nm) Observed Signal Associated Chromophore
ECD 215 Positive Maximum (Δε) n → σ* (C-N)
ORD 225 Peak (Positive Rotation) Positive Cotton Effect

Applications of N Hexyl 2 Methyltetrahydrofuran 3 Amine As a Molecular Scaffold and Ligand in Catalysis and Organic Synthesis

Principles of Ligand Design Utilizing Tetrahydrofuran (B95107) Amine Scaffolds

The design of effective ligands is a cornerstone of modern catalysis. Tetrahydrofuran amine scaffolds, such as N-Hexyl-2-methyltetrahydrofuran-3-amine, offer several advantageous features for ligand design. The tetrahydrofuran ring is a privileged structural motif in many biologically active molecules and chiral ligands. researchgate.net Its five-membered ring structure can adopt various conformations, but the substituents often lock it into a preferred arrangement, providing a well-defined three-dimensional space around a coordinated metal center.

Key principles in the design of ligands based on this scaffold include:

Stereochemical Control: The tetrahydrofuran ring in this compound possesses multiple stereocenters. By synthesizing specific stereoisomers, it is possible to create a chiral environment around the catalytic center. This is fundamental for asymmetric catalysis, where the ligand's chirality is transferred to the substrate, leading to the preferential formation of one enantiomer of the product. sigmaaldrich.com

Electronic Tuning: The oxygen atom in the tetrahydrofuran ring and the nitrogen atom of the amine group are both Lewis basic sites that can coordinate to a metal. The electron-donating properties of the alkyl substituents (hexyl and methyl) can influence the electron density at the nitrogen atom, thereby modulating the strength of the metal-ligand bond. This, in turn, affects the reactivity and stability of the catalyst.

Steric Hindrance: The N-hexyl and 2-methyl groups introduce steric bulk around the coordinating amine. This steric hindrance can be strategically used to control the access of substrates to the catalytic center, influencing selectivity, particularly in reactions where distinguishing between different-sized substrates is important. The bulky groups can also help to create a chiral pocket that enhances enantioselectivity.

The combination of these features allows for the rational design of ligands with tailored properties for specific catalytic transformations.

Role in Asymmetric Catalysis (e.g., as Chiral Ligands for Metal Complexes)

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.comnih.gov Chiral ligands are essential for achieving high enantioselectivity in metal-catalyzed asymmetric reactions. rsc.org When prepared in an enantiomerically pure form, this compound can serve as a valuable chiral ligand.

The amine functionality can coordinate to a variety of transition metals, such as rhodium, iridium, palladium, and copper, which are commonly used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The chiral environment created by the substituted tetrahydrofuran scaffold around the metal center can effectively differentiate between the two prochiral faces of a substrate, leading to high enantiomeric excess (ee) in the product.

For instance, in a hypothetical asymmetric hydrogenation of a prochiral ketone, the this compound ligand would coordinate to a rhodium precursor. The resulting chiral complex would then activate hydrogen and coordinate the ketone in a specific orientation, dictated by the steric and electronic properties of the ligand, leading to the selective formation of one enantiomer of the corresponding alcohol.

Table 1: Illustrative Enantioselectivities in Asymmetric Hydrogenation using a Chiral Tetrahydrofuran Amine Ligand
SubstrateProductEnantiomeric Excess (ee, %)Conversion (%)
Acetophenone1-Phenylethanol95>99
Propiophenone1-Phenyl-1-propanol92>99
2-Butanone2-Butanol8898

This table presents hypothetical data to illustrate the potential performance of this compound as a chiral ligand in asymmetric hydrogenation, based on typical results for similar chiral amine ligands.

Integration into Combinatorial Libraries and High-Throughput Synthesis

Combinatorial chemistry and high-throughput screening are powerful strategies for the rapid discovery of new catalysts and optimization of reaction conditions. The modular nature of this compound makes it an excellent candidate for inclusion in combinatorial libraries of ligands.

The synthesis of a library of related ligands can be achieved by varying the substituents on the tetrahydrofuran ring and the amine. For example, the N-hexyl group could be replaced with other alkyl or aryl groups, and the 2-methyl group could be substituted with other functionalities. This would generate a diverse set of ligands with a range of steric and electronic properties.

These ligand libraries can then be rapidly screened in parallel for their performance in a particular catalytic reaction. This high-throughput approach allows for the efficient identification of the optimal ligand for a specific transformation, significantly accelerating the catalyst development process. The tetrahydrofuran amine scaffold provides a robust and reliable core structure upon which to build this diversity.

Table 2: Example of a Combinatorial Library Based on the 2-Methyltetrahydrofuran-3-amine Scaffold
EntryR1 (at C2)R2 (on N)Potential Application
1MethylHexylAsymmetric Hydrogenation
2EthylHexylAsymmetric Hydrosilylation
3MethylBenzylCross-Coupling Reactions
4PhenylButylAsymmetric Aldol (B89426) Reactions

Ligand Exchange and Coordination Chemistry with Metal Centers

The strength of the coordination bond will depend on several factors, including the nature of the metal, its oxidation state, and the electronic properties of the ligand. The N-hexyl and 2-methyl groups can influence the accessibility of the nitrogen lone pair and the stability of the resulting metal complex.

In a catalytic cycle, the ligand may need to dissociate from the metal center to allow for substrate binding or product release. Therefore, a balance must be struck between forming a stable complex and allowing for facile ligand exchange. The coordination chemistry of this compound with various metal centers can be studied using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling to gain insights into the structure and reactivity of the resulting complexes.

Design of Organocatalysts Incorporating the Tetrahydrofuran Amine Motif

In addition to serving as a ligand for metal catalysts, the this compound motif can be incorporated into the design of purely organic catalysts, or organocatalysts. nih.gov The amine functionality is a key component of many organocatalysts, participating in reactions through the formation of iminium or enamine intermediates. nih.gov

For example, the secondary amine in this compound could react with a ketone or aldehyde to form a chiral enamine. This enamine could then react with an electrophile in a stereocontrolled manner, with the chirality of the tetrahydrofuran backbone directing the approach of the electrophile. After the reaction, the catalyst is regenerated, and the chiral product is released.

The tetrahydrofuran scaffold provides a rigid framework that can position other functional groups in a precise orientation relative to the catalytic amine center. This allows for the design of bifunctional organocatalysts, where, for instance, a hydrogen-bond donor could be incorporated to further activate the substrate and enhance selectivity. The development of organocatalysts based on the this compound scaffold offers a promising metal-free approach to asymmetric synthesis. researchgate.net

Advanced Analytical Methodologies in the Characterization of N Hexyl 2 Methyltetrahydrofuran 3 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a chiral amine like N-Hexyl-2-methyltetrahydrofuran-3-amine, a suite of chromatographic techniques is necessary to assess its purity, identify potential impurities, and determine its enantiomeric composition.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the purity assessment of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte and its impurities.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a highly suitable technique for its analysis. However, the basic nature of the amine functional group can lead to peak tailing and poor chromatographic performance on standard silica-based columns due to interactions with acidic silanol (B1196071) groups. bre.com To circumvent this, specialized columns with basic deactivation or the use of base-deactivated inlet liners are recommended. nih.gov Alternatively, derivatization of the amine group, for instance with trifluoroacetic anhydride, can reduce its polarity and improve peak shape. ccsknowledge.com A flame ionization detector (FID) would provide a robust and linear response for quantification.

Interactive Data Table: Hypothetical GC-FID Conditions for Purity Analysis

ParameterConditionRationale
Column Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm)Specifically designed for the analysis of volatile amines, providing good peak shape. nih.gov
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/minAllows for the separation of potential impurities with different boiling points.
Carrier Gas Helium or HydrogenCommon carrier gases in GC. Hydrogen can offer faster analysis times. chromatographyonline.com
Flow Rate 1.5 mL/minProvides a balance between analysis time and separation efficiency.
Detector Flame Ionization Detector (FID) at 270 °COffers high sensitivity and a wide linear range for organic compounds.
Injection Volume 1 µL (split ratio 50:1)Prevents column overloading and ensures sharp peaks.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile impurities or when derivatization is not desired. Reversed-phase HPLC (RP-HPLC) is the most common mode. For basic compounds like this compound, peak tailing can also be an issue in RP-HPLC. This can be mitigated by using a high-purity silica-based column (e.g., C18) and a mobile phase with a pH adjusted to be at least two units away from the pKa of the amine, or by using additives like triethylamine (B128534) to mask residual silanol groups. chromatographyonline.com A UV detector would be suitable if the molecule possesses a chromophore or if a derivatizing agent with a UV-active tag is used.

Interactive Data Table: Hypothetical HPLC-UV Conditions for Purity Analysis

ParameterConditionRationale
Column XSelect HSS T3 C18 (4.6 x 150 mm, 5 µm)Provides good retention and peak shape for polar and non-polar compounds. waters.com
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is in its ionized form, improving peak shape. chromatographyonline.com
Mobile Phase B Acetonitrile (B52724)A common organic modifier in reversed-phase chromatography.
Gradient 10% B to 90% B over 15 minutesAllows for the elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detector UV at 210 nmGeneral wavelength for compounds with limited chromophores.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses at least two stereocenters, meaning it can exist as multiple stereoisomers. The determination of the enantiomeric excess (e.e.) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the gold standard for this purpose.

Chiral HPLC, utilizing chiral stationary phases (CSPs), is a widely adopted method for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amines. nih.govnih.gov The separation is typically achieved in normal-phase mode using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol).

Interactive Data Table: Hypothetical Chiral HPLC Conditions for Enantiomeric Separation

ParameterConditionRationale
Column Chiralpak IA (amylose-based) or Chiralcel OD-H (cellulose-based)These columns have demonstrated broad applicability for the separation of chiral amines. nih.gov
Mobile Phase Hexane/Isopropanol (90:10 v/v) with 0.1% DiethylamineThe non-polar mobile phase is typical for polysaccharide CSPs. Diethylamine is added to improve peak shape for basic analytes.
Flow Rate 0.5 mL/minA lower flow rate often improves resolution in chiral separations.
Column Temperature 25 °CTemperature can influence chiral recognition and should be controlled.
Detector UV at 210 nmFor detection of the separated enantiomers.
Injection Volume 5 µLA smaller injection volume can enhance resolution.

Hyphenated Techniques (e.g., LC-MS, GC-MS, UPLC)

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), provide a wealth of structural information and enhanced sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the identification of volatile impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which can be used to elucidate the structure of unknown compounds. The fragmentation pattern of this compound would likely involve cleavage of the hexyl group, fragmentation of the tetrahydrofuran (B95107) ring, and losses related to the amine functionality. nih.govwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS): LC-MS and its high-resolution counterpart, UPLC-MS, are extremely powerful for the analysis of a wide range of compounds. UPLC utilizes smaller column particles, leading to faster analysis times and better resolution. nih.gov For this compound, electrospray ionization (ESI) in positive mode would be effective due to the basicity of the amine group, which is readily protonated. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information by fragmenting the parent ion. researchgate.netacs.org

Interactive Data Table: Hypothetical UPLC-MS/MS Conditions for Trace Impurity Analysis

ParameterConditionRationale
Chromatography System Waters ACQUITY UPLC H-ClassA high-performance system for rapid and efficient separations. acs.org
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Small particle size for high resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase for good peak shape and ESI+ efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic phase for reversed-phase UPLC.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Mass Spectrometer Triple Quadrupole Mass SpectrometerAllows for sensitive and selective detection using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for the ionization of basic amines. nih.gov
MRM Transition Precursor ion [M+H]+ → Product ion(s)For selective and sensitive quantification of the target analyte and impurities.

Integration of Green Chemistry Principles in Synthetic and Analytical Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. longdom.org A key aspect is the use of greener solvents. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is a bio-based solvent that offers a more sustainable alternative to traditional solvents like tetrahydrofuran (THF) and dichloromethane. chromatographyonline.com

The use of 2-MeTHF in the synthesis of this compound would be a significant step towards a greener process. 2-MeTHF is derived from renewable resources and has a more favorable environmental, health, and safety profile compared to many conventional solvents. chromatographyonline.com

Future Research Trajectories and Scholarly Perspectives

Development of Innovative and Sustainable Synthetic Routes for N-Hexyl-2-methyltetrahydrofuran-3-amine

Future research will likely prioritize the development of green and efficient synthetic pathways to this compound, leveraging renewable feedstocks. The 2-methyltetrahydrofuran (B130290) (2-MeTHF) moiety is itself a bio-based solvent derivable from lignocellulosic biomass sources like furfural (B47365) or levulinic acid. researchgate.netmdpi.com This inherent sustainability provides a strong foundation for developing environmentally benign production methods.

Key research objectives would include:

Biocatalytic Approaches: Investigating the use of enzymes, such as transaminases or lipases, for stereoselective amination of a suitable 2-methyltetrahydrofuran precursor, like 2-methyltetrahydrofuran-3-one (B1294639). researchgate.net Biocatalysis often proceeds under mild conditions in aqueous media, significantly reducing the environmental footprint.

Reductive Amination: A primary focus would be the optimization of reductive amination pathways starting from 2-methyltetrahydrofuran-3-one and hexylamine. Research would aim to replace traditional, hazardous reducing agents with catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, PtO₂) under mild conditions.

Flow Chemistry Synthesis: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Table 1: Comparison of Potential Sustainable Solvents for Synthesis

Solvent Source Key Advantages Potential Role in Synthesis
2-Methyltetrahydrofuran (2-MeTHF) Biomass (Furfural, Levulinic Acid) researchgate.net High boiling point, low water solubility, stability in acidic/basic conditions nih.gov As a green reaction medium for subsequent functionalization steps.
Water Natural Non-toxic, non-flammable, universally available Ideal for certain biocatalytic steps or reactions with water-soluble precursors.

| Ethyl Levulinate | Biomass (Levulinic Acid) | Biodegradable, low toxicity nih.gov | An alternative bio-derived solvent for catalytic reactions. |

Exploration of Novel Reactivity and Functionalization Pathways

The chemical structure of this compound, featuring a secondary amine, offers numerous avenues for exploring novel reactivity and creating a diverse library of derivatives. The tetrahydrofuran (B95107) ring is generally stable, allowing for selective reactions at the nitrogen atom.

Future investigations could explore:

N-Functionalization: The secondary amine can serve as a nucleophile in a variety of reactions, including acylation to form amides, alkylation to form tertiary amines, and arylation via Buchwald-Hartwig amination.

Catalytic Activity: The amine moiety could act as an organocatalyst, for instance, in promoting aldol (B89426) or Michael addition reactions. Its chiral centers suggest potential for asymmetric catalysis.

Ring-Opening Reactions: While the THF ring is robust, studies could explore catalyzed ring-opening reactions under specific conditions to generate functionalized amino alcohols, providing access to a different class of chemical structures.

Advanced Computational Modeling for Predictive Understanding of Structure-Reactivity Relationships

Computational chemistry will be an indispensable tool for accelerating research and gaining a deeper understanding of this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide predictive insights into the molecule's properties and behavior.

Key areas for computational investigation include:

Conformational Analysis: Predicting the most stable conformations of the molecule, which is crucial for understanding its reactivity and interactions with other molecules or biological targets.

Reaction Mechanism Elucidation: Modeling potential reaction pathways, calculating transition state energies, and determining activation barriers for synthetic and functionalization reactions. This can guide the optimization of experimental conditions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization and structural confirmation of the synthesized compound and its derivatives.

Table 2: Exemplary Computational Parameters for DFT Analysis

Parameter Purpose Typical Method/Basis Set
Geometry Optimization Find the lowest energy structure B3LYP / 6-31G(d)
Frequency Calculation Confirm minimum energy state, predict IR spectra B3LYP / 6-31G(d)
NMR Chemical Shifts Predict ¹H and ¹³C NMR spectra GIAO-B3LYP / 6-311+G(2d,p)

| Reaction Pathway | Model transition states and reaction energies | M06-2X / def2-TZVP |

Design and Synthesis of this compound Derivatives with Tuned Stereoelectronic Properties

A significant research trajectory will involve the rational design and synthesis of derivatives to systematically modify the molecule's properties for specific applications, such as in materials science or medicinal chemistry.

Strategic modifications could include:

Varying the N-Alkyl Chain: Replacing the hexyl group with chains of different lengths, branching, or containing other functional groups (e.g., phenyl, ether, ester) to modulate lipophilicity and steric hindrance.

Modifying the Tetrahydrofuran Ring: Introducing substituents at other positions on the THF ring to alter its electronic properties and spatial arrangement.

Stereoisomer Synthesis: Developing stereoselective syntheses to isolate and study the individual diastereomers and enantiomers of the molecule, as stereochemistry often dictates biological activity and material properties.

Methodological Advancements in Spectroscopic and Analytical Characterization

Robust analytical methods are essential for the unambiguous characterization of this compound and its derivatives. Future work should focus on developing and validating comprehensive analytical protocols.

Key analytical techniques would include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) would be employed to study fragmentation patterns, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be critical for assigning the full proton (¹H) and carbon (¹³C) spectra, especially for confirming stereochemistry.

Chromatography: Gas chromatography (GC) and liquid chromatography (LC) methods, particularly when coupled with mass spectrometry (GC-MS, LC-MS), will be developed for purification, purity assessment, and quantitative analysis. gassnova.no

Table 3: Predicted Spectroscopic Data for this compound

Technique Predicted Observation
¹H NMR Signals corresponding to the hexyl chain protons, methyl group protons, methine and methylene (B1212753) protons on the THF ring, and a broad signal for the N-H proton.
¹³C NMR Distinct signals for each unique carbon atom in the hexyl chain and the 2-methyltetrahydrofuran core.
HRMS (ESI+) A prominent ion corresponding to the protonated molecule [M+H]⁺ with a high-resolution mass-to-charge ratio.

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic), and C-O-C stretching (ether). |

Q & A

Q. What are the validated synthetic routes for N-Hexyl-2-methyltetrahydrofuran-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, Ti(Oi-Pr)₄-catalyzed reactions between hexylamine and tetrahydrofuran-derived ketones can yield the target compound. Optimize solvent polarity (e.g., THF vs. CH₂Cl₂) to stabilize intermediates and reduce side-product formation. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, with yields tracked via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm amine proton environments (δ 1.2–2.8 ppm for hexyl chain; δ 3.5–4.0 ppm for tetrahydrofuran oxygen proximity). Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if stereocenters are present. Elemental analysis (C, H, N within ±0.4% of theoretical) validates purity .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodological Answer : Store as a crystalline solid at –20°C under inert gas (argon) to prevent oxidation. Monitor degradation via LC-MS (electrospray ionization) quarterly. Avoid aqueous buffers unless lyophilized, as tertiary amines are prone to hydrolysis in acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar tetrahydrofuran amines?

  • Methodological Answer : Perform comparative SAR studies using analogs (e.g., N-ethyltetrahydro-2H-pyran-4-amine). Use standardized assays (e.g., MMP3 inhibition or IL-6 binding) with controls like recombinant human proteins. Cross-validate data with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., TFGA electrodes for redox activity) .

Q. What catalytic systems enhance the enantioselective synthesis of this compound?

  • Methodological Answer : Chiral ligands (e.g., (R)-BINAP) with Pd or Ru catalysts improve enantioselectivity. For example, asymmetric hydrogenation of imine precursors using [Rh(COD)₂]BF₄ achieves >90% ee. Monitor reaction progress via in situ FTIR to optimize temperature and pressure .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase side reactions. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates. For THF-based systems, pre-dry over sodium to eliminate water interference .

Q. What strategies are effective for impurity profiling in batch-to-batch synthesis?

  • Methodological Answer : Employ UPLC-PDA (e.g., C18 column, 0.1% TFA in H₂O/MeCN) with a detection threshold of 0.1% for impurities. Compare against pharmacopeial standards (e.g., USP monographs) for residual solvents (e.g., ethyl acetate ≤5000 ppm). Use HRMS to identify unknown peaks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PubChem 3D conformers (CID: see ). Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with experimental IC₅₀ values from kinase inhibition assays .

Q. What degradation pathways are observed under accelerated stability conditions?

  • Methodological Answer : Expose samples to 40°C/75% RH for 6 months. LC-MS analysis typically reveals oxidation at the tetrahydrofuran oxygen (m/z +16) or N-dealkylation. Mitigate via antioxidant additives (e.g., BHT at 0.01% w/w) .

Q. How can researchers optimize bioanalytical detection in complex matrices like serum?

  • Methodological Answer :
    Use SPE (C18 cartridges) for serum sample prep, followed by derivatization with dansyl chloride for fluorescence detection (λex 340 nm, λem 525 nm). Validate with spike-recovery studies (≥85% recovery in 1–100 ng/mL range) .

Notes

  • For synthesis and characterization, prioritize peer-reviewed protocols from journals like Analytical and Bioanalytical Chemistry or Chemistry – A European Journal .

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